1-(2-Chloro-6-fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole
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Overview
Description
1-(2-Chloro-6-fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloro and fluoro substituent on the benzyl ring, a methyl group on the pyrazole ring, and a nitro group. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 2-Chloro-6-fluorobenzyl chloride: This intermediate is synthesized by reacting 2-chloro-6-fluorotoluene with thionyl chloride under reflux conditions.
Formation of this compound: The 2-chloro-6-fluorobenzyl chloride is then reacted with 5-methyl-3-nitro-1H-pyrazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro substituent on the benzyl ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in ethanol.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the chloro group.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Oxidation: Carboxylic acid derivatives with the methyl group oxidized to a carboxylic acid.
Scientific Research Applications
1-(2-Chloro-6-fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The chloro and fluoro substituents may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: A precursor in the synthesis of 1-(2-Chloro-6-fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole.
2-Chloro-6-fluorobenzaldehyde: Another related compound used in the synthesis of various heterocyclic compounds.
Uniqueness
This compound is unique due to the specific combination of substituents on the benzyl and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-5-methyl-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2/c1-7-5-11(16(17)18)14-15(7)6-8-9(12)3-2-4-10(8)13/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUYHIYILRPKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=CC=C2Cl)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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